2,4-Dichloro-3-fluoro-6-methoxyquinoline
Overview
Description
2,4-Dichloro-3-fluoro-6-methoxyquinoline is a fluorinated quinoline derivative. Quinoline compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The incorporation of fluorine atoms into quinoline structures often enhances their biological activity and stability, making them valuable in drug discovery and development .
Biochemical Analysis
Biochemical Properties
2,4-Dichloro-3-fluoro-6-methoxyquinoline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within the cell. The nature of these interactions often involves binding to the active sites of enzymes, leading to inhibition or modulation of their activity .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the expression of specific genes involved in cell growth and apoptosis, thereby impacting cell proliferation and survival . Additionally, it affects cellular metabolism by interacting with key metabolic enzymes, leading to changes in metabolic flux and energy production .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This compound can also induce changes in gene expression by interacting with transcription factors or other regulatory proteins. The binding interactions often involve hydrogen bonding, hydrophobic interactions, and van der Waals forces, which contribute to the stability and specificity of the interactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it may degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound can result in cumulative effects on cellular processes, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition and modulation of cellular processes. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological functions . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways. For instance, this compound can inhibit key enzymes in the glycolytic pathway, leading to changes in metabolite levels and metabolic flux . Additionally, it may affect the tricarboxylic acid (TCA) cycle and oxidative phosphorylation, thereby influencing cellular energy production .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biochemical effects. This compound is transported across cell membranes through specific transporters or passive diffusion. Once inside the cell, it can bind to various proteins and accumulate in specific cellular compartments . The distribution of this compound within tissues is influenced by factors such as tissue permeability, blood flow, and binding affinity to cellular components .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production . The localization of this compound within the cell determines its interactions with biomolecules and its overall biochemical effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
A practical and scalable four-step synthetic route has been developed for the preparation of 2,4-dichloro-3-fluoro-6-methoxyquinoline. The synthesis starts from readily available 2,4-dichloro-3-fluoroquinoline. The key steps involve halogenation and methoxylation reactions, leading to the formation of the desired compound with an overall yield of 81-85% .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale chemical synthesis using similar reaction conditions as those used in laboratory settings. The process is optimized for higher yields and purity, ensuring the compound meets the required standards for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-3-fluoro-6-methoxyquinoline undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atoms can be replaced by nucleophiles under appropriate conditions.
Cross-coupling reactions: The compound can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents.
Cross-coupling reactions: Reagents include organoboron compounds and palladium catalysts, with reactions conducted under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific nucleophiles or coupling partners used. For example, nucleophilic substitution with an amine can yield an aminoquinoline derivative, while cross-coupling with an arylboronic acid can produce a biaryl compound .
Scientific Research Applications
2,4-Dichloro-3-fluoro-6-methoxyquinoline has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of antimicrobial agents and other bioactive compounds.
Biological Studies: The compound is used in studies to understand the structure-activity relationships of quinoline derivatives.
Industrial Applications: It is employed in the development of new materials, such as liquid crystals and dyes.
Mechanism of Action
The mechanism of action of 2,4-dichloro-3-fluoro-6-methoxyquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and stability, leading to improved biological activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-3-fluoro-6-methoxyquinoline
- 3-Fluoro-4-iodo-6-methoxyquinoline
Uniqueness
2,4-Dichloro-3-fluoro-6-methoxyquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorine and fluorine atoms enhances its reactivity and potential for further functionalization, making it a versatile intermediate in synthetic chemistry .
Properties
IUPAC Name |
2,4-dichloro-3-fluoro-6-methoxyquinoline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl2FNO/c1-15-5-2-3-7-6(4-5)8(11)9(13)10(12)14-7/h2-4H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZQDRLXPINAUCK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(C(=C2Cl)F)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl2FNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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